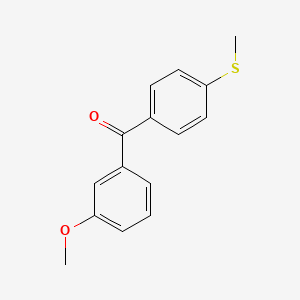

3-Methoxy-4'-thiomethylbenzophenone

Description

Structural Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone and its derivatives are of significant interest due to their rich photochemical behavior. nih.gov Upon absorption of ultraviolet (UV) light, the benzophenone core can undergo efficient intersystem crossing to a triplet excited state, a property that makes these compounds excellent photosensitizers. nih.gov This reactivity is harnessed in numerous applications, including as photoinitiators for polymerization processes, in the synthesis of complex organic molecules through photochemical reactions like the Paternò–Büchi reaction, and as probes for studying biological systems. nih.govmdpi.comnih.gov

The Role of Methoxy (B1213986) and Thiomethyl Functionalities in Aromatic Systems

The introduction of methoxy (-OCH₃) and thiomethyl (-SCH₃) groups onto an aromatic framework imparts distinct electronic and steric characteristics.

The methoxy group is a powerful electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. google.comspectrabase.com This effect increases the electron density at the ortho and para positions of the ring, activating them towards electrophilic aromatic substitution. google.com Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect. spectrabase.com In most cases, the resonance effect dominates, particularly when the methoxy group is at the para position, but its influence is more nuanced at the meta position. spectrabase.com The presence of a methoxy group can also influence the solubility, metabolic stability, and binding interactions of a molecule in biological systems.

Rationale for In-depth Investigation of 3-Methoxy-4'-thiomethylbenzophenone

The specific compound, this compound, presents a compelling case for detailed study due to the unique interplay of its constituent parts. The methoxy group at the 3-position (meta) of one phenyl ring and the thiomethyl group at the 4'-position (para) of the second phenyl ring create an electronically asymmetric molecule.

The meta-methoxy group has a complex influence, being electron-withdrawing by induction and moderately electron-donating by resonance, while the para-thiomethyl group is expected to be electron-donating. This particular substitution pattern is anticipated to significantly modulate the electronic properties of the benzophenone core, including the energy levels of its molecular orbitals and the nature of its excited states. A thorough investigation is warranted to understand how this specific arrangement affects the compound's photophysical properties, its potential as a photoinitiator or photosensitizer, and its utility as a building block in organic synthesis. The synthesis and characterization of this molecule would provide valuable data for structure-property relationship studies within the broader class of substituted benzophenones.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on closely related analogues and general chemical principles.

Table 1: Predicted Physicochemical Properties of this compound (Note: These are estimated values based on analogues and computational predictions.)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄O₂S |

| Molecular Weight | 258.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF) |

Table 2: Predicted Spectroscopic Data for this compound (Note: Predicted chemical shifts (δ) are in ppm relative to TMS. IR frequencies (ν) are in cm⁻¹.)

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ ~7.1-7.8 (m, 8H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -SCH₃) |

| ¹³C NMR | δ ~195 (C=O), δ ~160 (C-OCH₃), δ ~145 (C-SCH₃), δ ~110-140 (Ar-C), δ ~55 (-OCH₃), δ ~15 (-SCH₃) |

| IR (Infrared) | ν ~1650-1670 cm⁻¹ (C=O stretch), ν ~2850-3000 cm⁻¹ (C-H stretch), ν ~1250 cm⁻¹ (Ar-O-C stretch) |

| Mass Spec (MS) | [M]⁺ at m/z = 258 |

Synthesis and Characterization

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction. This common method for forming diaryl ketones can be adapted from established procedures for similar benzophenone derivatives.

A likely approach would be the reaction of 3-methoxybenzoyl chloride with thioanisole (B89551) (methyl phenyl sulfide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction would likely proceed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). The electrophilic acylium ion generated from 3-methoxybenzoyl chloride would preferentially attack the electron-rich para position of thioanisole, driven by the ortho,para-directing nature of the thiomethyl group, to yield the desired product.

Following the reaction, an aqueous workup would be necessary to quench the catalyst. The crude product could then be purified using standard techniques such as recrystallization or column chromatography on silica (B1680970) gel.

Characterization of the synthesized this compound would rely on a combination of spectroscopic methods as outlined in Table 2, along with elemental analysis to confirm its elemental composition.

Research Findings and Potential Applications

While direct research on this compound is limited, its structural features suggest several areas of potential application, primarily stemming from the well-documented utility of the benzophenone framework.

The compound is a prime candidate for investigation as a Type II photoinitiator . The benzophenone core is known to initiate polymerization upon UV irradiation in the presence of a co-initiator. The specific substituents on this molecule could influence the efficiency and wavelength at which this process occurs. The electron-donating nature of the thiomethyl group, in particular, may affect the energy and lifetime of the triplet excited state, which is a key intermediate in the photoinitiation process.

Furthermore, the unique electronic asymmetry of this compound makes it an interesting subject for photophysical studies . Investigating its absorption, emission, and transient absorption spectra could provide fundamental insights into how substituent effects on different rings of the benzophenone scaffold influence intramolecular charge transfer character and excited-state dynamics. nih.gov Such knowledge is valuable for the rational design of novel photosensitizers and molecular probes.

Given the prevalence of both methoxy and thiomethyl groups in pharmacologically active compounds, this benzophenone derivative could also serve as a scaffold or intermediate in medicinal chemistry . Its synthesis would allow for its inclusion in screening libraries for various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-5-3-4-12(10-13)15(16)11-6-8-14(18-2)9-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTWQXKLZGVQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641475 | |

| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-64-8 | |

| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Thiomethylbenzophenone

Retrosynthetic Analysis for the Elaboration of the 3-Methoxy-4'-thiomethylbenzophenone Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that suggest viable forward synthetic pathways. The most intuitive disconnection is at the carbonyl-aryl C-C bonds, which points towards two primary strategies: Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction.

A second retrosynthetic approach involves disconnecting the carbon-oxygen double bond of the ketone. This suggests a synthetic route proceeding through a diarylmethanol (benzhydrol) intermediate, which can then be oxidized to the target benzophenone (B1666685). This pathway requires the formation of a new carbon-carbon bond to construct the benzhydrol precursor, typically via a Grignard reaction or a related nucleophilic addition.

Established Approaches for Assembling Substituted Benzophenone Cores

The construction of the central benzophenone core is a well-developed area of organic synthesis. The following sections describe the most common and effective methods that can be applied to the synthesis of this compound.

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Forming Reactions

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. tamu.edu This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edu For the synthesis of this compound, this would involve the acylation of anisole (B1667542) with 4-(methylthio)benzoyl chloride. The methoxy (B1213986) group of anisole is a strong activating group and directs the incoming acyl group to the ortho and para positions. Steric hindrance often favors the para product.

The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. The workup procedure typically involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex. youtube.com

Palladium-Catalyzed Cross-Coupling Strategies for Diarylmethanones

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a powerful and versatile tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The Suzuki coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

For the synthesis of this compound, this strategy could involve the coupling of 3-methoxyphenylboronic acid with a 4-(methylthio)aryl halide (e.g., 4-bromo- or 4-iodothioanisole). A variety of palladium catalysts and ligands can be employed, with common examples including tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. organic-chemistry.org The choice of base is also crucial for the reaction's success, with carbonates, phosphates, or hydroxides often being used.

Oxidation Routes from Benzhydrol Precursors

An alternative to direct acylation or coupling is the two-step synthesis involving the formation of a benzhydrol intermediate followed by its oxidation. The requisite 3-methoxy-4'-thiomethylbenzhydrol can be prepared via the addition of a Grignard reagent to an aldehyde. Specifically, the reaction of 4-(methylthio)phenylmagnesium bromide with 3-methoxybenzaldehyde (B106831) would yield the desired diarylmethanol. wikipedia.orgmasterorganicchemistry.com

The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a wide range of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more modern methods such as those based on Swern or Dess-Martin periodinane oxidation.

Specific Reaction Sequences for this compound Synthesis

Based on the general approaches outlined above, specific reaction sequences can be proposed for the synthesis of this compound.

Construction of the 3-Methoxy Phenyl Moiety

The 3-methoxyphenyl (B12655295) component is readily available as commercial starting materials such as 3-methoxybenzoic acid, 3-methoxybenzaldehyde, or 3-bromoanisole (B1666278). These compounds can be used directly or with minimal functional group manipulation to prepare the necessary precursors for the coupling reactions described. For instance, 3-methoxyphenylboronic acid for Suzuki coupling can be prepared from 3-bromoanisole via lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxy 4 Thiomethylbenzophenone

Detailed Reaction Mechanisms for Key Synthetic Steps

The synthesis of 3-Methoxy-4'-thiomethylbenzophenone can be achieved through various synthetic routes, with Friedel-Crafts acylation being a prominent and classical method. Additionally, modern organometallic cross-coupling reactions offer alternative pathways to this diarylketone. Understanding the detailed mechanisms of these synthetic steps is crucial for optimizing reaction conditions and predicting potential side products.

Exploration of Electron-Pushing Formalisms in Acylation Reactions

A primary route for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551) with 3-methoxybenzoyl chloride. byjus.comsigmaaldrich.comucalgary.ca This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The mechanism proceeds through several key steps, which can be visualized using electron-pushing formalisms.

The first step involves the activation of the acylating agent, 3-methoxybenzoyl chloride, by the Lewis acid catalyst. ucalgary.ca The lone pair of electrons on the chlorine atom of the acyl chloride coordinates with the electron-deficient aluminum atom of AlCl₃, forming a complex. This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. The acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. ucalgary.ca

The subsequent step is the electrophilic attack of the acylium ion on the electron-rich aromatic ring of thioanisole. byjus.com The thiomethyl group (-SCH₃) is an ortho-, para-directing activator due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. The methoxy (B1213986) group (-OCH₃) on the benzoyl chloride is also an activating group. The attack will preferentially occur at the para position of thioanisole due to steric hindrance at the ortho positions. The π electrons of the thioanisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring. wisc.edu

Finally, to restore the aromaticity of the ring, a proton is eliminated from the carbon atom that formed the new bond with the acyl group. byjus.com A weak base, such as the [AlCl₄]⁻ complex formed in the initial step, abstracts the proton. The electrons from the carbon-hydrogen bond then move back into the ring, re-establishing the aromatic system and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step. byjus.com

Analysis of Catalytic Cycles in Organometallic Coupling Reactions

Organometallic cross-coupling reactions provide a powerful and versatile alternative for the synthesis of biaryl ketones like this compound. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov

A plausible Suzuki-Miyaura route to this compound would involve the coupling of (3-methoxyphenyl)boronic acid with 4-(methylthio)benzoyl chloride or 1-bromo-4-(methylthio)benzene. The catalytic cycle for this transformation can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle begins with a palladium(0) species, which undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-(methylthio)benzene). In this step, the palladium inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. libretexts.org

The next step is transmetalation . The organoboronic acid, activated by a base, transfers its organic group (the 3-methoxyphenyl (B12655295) group) to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate. nih.gov

The final step of the catalytic cycle is reductive elimination . The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the carbon-carbon bond of the desired product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org

Another potential organometallic route is the Heck reaction, which couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While less direct for this specific ketone synthesis, it highlights the breadth of organometallic methods available for forming carbon-carbon bonds.

Kinetic and Thermodynamic Parameters of this compound Reactions

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for a qualitative analysis of the factors influencing these parameters.

Determination of Rate-Limiting Steps and Reaction Orders

The reaction order with respect to each reactant provides insight into the molecularity of the rate-limiting step. For a typical Friedel-Crafts acylation, the reaction is often first order with respect to the acyl chloride, first order with respect to the aromatic substrate (thioanisole), and first order with respect to the Lewis acid catalyst. This would suggest that the rate-limiting step involves a collision between all three species or a pre-equilibrium followed by a bimolecular reaction. However, the kinetics can be more complex, especially with the potential for catalyst deactivation or product inhibition. researchgate.net

Table 1: Hypothetical Kinetic Parameters for the Friedel-Crafts Acylation of Thioanisole

| Parameter | Hypothetical Value | Significance |

| Rate Law | Rate = k[Thioanisole][3-Methoxybenzoyl chloride][AlCl₃] | Indicates the dependence of the reaction rate on the concentration of reactants and catalyst. |

| Overall Reaction Order | 3 | Suggests a complex reaction mechanism likely involving a termolecular encounter in the rate-determining step. |

| Rate-Limiting Step | Formation of the sigma complex | The electrophilic attack of the acylium ion on the aromatic ring is often the slowest step. |

Measurement of Activation Energies and Equilibrium Constants

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. It can be experimentally determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. For the Friedel-Crafts acylation, the activation energy would be influenced by the stability of the starting materials and the transition state of the rate-limiting step. The presence of electron-donating groups like methoxy and thiomethyl can lower the activation energy by stabilizing the positive charge in the arenium ion intermediate, thereby increasing the reaction rate.

The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion at equilibrium. For the synthesis of this compound, the Friedel-Crafts acylation is generally considered to be an irreversible reaction under typical conditions, indicating a large equilibrium constant favoring product formation.

Table 2: Representative Thermodynamic Data for Benzophenone (B1666685)

| Thermodynamic Property | Value | Unit | Reference |

| Enthalpy of Fusion | 17.9 | kJ/mol | nist.gov |

| Enthalpy of Vaporization | 67.8 | kJ/mol | nist.gov |

| Enthalpy of Sublimation | 99.2 | kJ/mol | nist.gov |

| Standard Enthalpy of Formation (gas) | 49.8 | kJ/mol | chemeo.com |

This table provides data for the parent compound, benzophenone, to offer a general thermodynamic context. Specific data for this compound is not available.

Photochemical Reactivity of the Benzophenone Chromophore within this compound

The benzophenone moiety in this compound serves as a chromophore, capable of absorbing ultraviolet (UV) light and initiating photochemical reactions. bgsu.eduhilarispublisher.com The photochemistry of benzophenone itself is well-studied and provides a framework for understanding the potential reactivity of its derivatives. bgsu.edunih.gov

Upon absorption of UV radiation, the benzophenone chromophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). bgsu.eduedinst.comedinst.com This singlet state is typically short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). bgsu.eduedinst.comedinst.com This high efficiency of intersystem crossing is a hallmark of benzophenone photochemistry. edinst.comedinst.com

The triplet state of benzophenone is a diradical, with unpaired electrons on the carbonyl oxygen and in the π-system, making it highly reactive. hilarispublisher.com It can participate in a variety of photochemical processes, most notably hydrogen abstraction reactions. bgsu.edu In the case of this compound, the presence of the methoxy and thiomethyl substituents introduces new possibilities for intramolecular reactions.

The triplet state of the benzophenone chromophore could potentially abstract a hydrogen atom from the methyl group of the thiomethyl substituent, leading to the formation of a biradical intermediate. This biradical could then undergo further reactions, such as cyclization or disproportionation. The presence of the sulfur atom could also influence the photochemical behavior, as sulfur-containing compounds are known to have unique photochemical properties. nih.goveurekaselect.com For instance, the sulfur atom could participate in electron transfer processes with the excited benzophenone chromophore. rsc.org

The specific photochemical pathways and the quantum yields of these processes would be influenced by the electronic nature of the substituents. The electron-donating methoxy and thiomethyl groups can affect the energy levels of the excited states and the distribution of electron density in the molecule, thereby modulating its photochemical reactivity. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 3: Spectroscopic and Photochemical Properties of Benzophenone

| Property | Value | Reference |

| Absorption Maximum (λmax) in Cyclohexane | ~250 nm (π→π), ~330 nm (n→π) | researchgate.net |

| Triplet State Energy (ET) | ~69 kcal/mol | bgsu.edu |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | edinst.comedinst.com |

| Triplet State Lifetime (τT) in Benzene | ~5 µs | bgsu.edu |

This table provides data for the parent compound, benzophenone. The substituents in this compound would be expected to cause shifts in the absorption maxima and may alter the excited state lifetimes.

Quenching Studies and Excited-State Deactivation Pathways

No published studies were found that specifically investigate the excited-state deactivation pathways or quenching of this compound.

Investigations into Radical Intermediates and Their Subsequent Reactions

There is no available research detailing the formation or subsequent reactions of radical intermediates derived from this compound.

Reactivity Profiling of the Thiomethyl Group in this compound

Oxidative Transformations of the Thioether Moiety

Specific studies on the oxidative transformations of the thioether moiety in this compound have not been reported in the scientific literature.

Nucleophilic and Electrophilic Reactions at the Sulfur Center

There is no available research on the nucleophilic or electrophilic reactions occurring at the sulfur center of this compound.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Methoxy 4 Thiomethylbenzophenone

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of 3-Methoxy-4'-thiomethylbenzophenone.

The carbonyl (C=O) stretching vibration of the benzophenone (B1666685) core is one of the most prominent and diagnostic signals in its vibrational spectrum. Typically, the C=O stretching frequency in benzophenones is strong in the infrared spectrum and appears in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. For this compound, the electron-donating nature of the methoxy (B1213986) group and the thiomethyl group can influence the C=O bond order and, consequently, its vibrational frequency. A slight shift to a lower wavenumber compared to unsubstituted benzophenone might be expected due to resonance effects.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Benzophenones | Expected Frequency in this compound (cm⁻¹) | Spectrum |

| Carbonyl (C=O) Stretch | 1630 - 1680 | ~1650 - 1660 | Infrared (Strong), Raman (Medium) |

The methoxy (-OCH₃) and thiomethyl (-SCH₃) substituents on the benzophenone framework give rise to several characteristic vibrational bands. These signatures are crucial for confirming the presence and substitution pattern of the molecule.

The methoxy group exhibits a strong C-O stretching vibration, typically observed in the range of 1200-1275 cm⁻¹ for aryl ethers. Additionally, the C-H stretching vibrations of the methyl group appear around 2830-2950 cm⁻¹. researchgate.net

The thiomethyl group has its own set of characteristic vibrations. The C-S stretching vibration is generally weaker than the C-O stretch and is found in the 600-800 cm⁻¹ region. The S-CH₃ rocking and wagging modes can also be observed at lower frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Methoxy (-OCH₃) | C-O Stretch (Aryl) | 1200 - 1275 | Infrared (Strong), Raman (Medium) |

| C-H Stretch (Methyl) | 2830 - 2950 | Infrared (Medium), Raman (Strong) | |

| Thiomethyl (-SCH₃) | C-S Stretch | 600 - 800 | Infrared (Weak-Medium), Raman (Strong) |

A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed bands in the experimental IR and Raman spectra of this compound. nih.govnih.gov

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophoric system. For this compound, the extended π-system of the benzophenone core and the influence of the substituents determine its UV-Vis absorption profile.

The UV-Vis spectrum of benzophenones typically displays two main absorption bands. The more intense band, usually found at shorter wavelengths (around 250 nm), is attributed to the π → π* electronic transition within the aromatic rings and the carbonyl group. A weaker, longer-wavelength band (around 340 nm) is characteristic of the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen. researchgate.net The exact absorption maxima (λmax) for this compound would need to be determined experimentally.

| Electronic Transition | Typical Wavelength Range (nm) in Benzophenones | Expected λmax for this compound (nm) |

| π → π | ~240 - 280 | ~260 - 290 |

| n → π | ~330 - 380 | ~340 - 360 |

Substituents on the phenyl rings of benzophenone can significantly influence the energy of the electronic transitions and thus the position and intensity of the absorption bands. Both the methoxy and thiomethyl groups are considered auxochromes, which can cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect). researchgate.netmdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic techniques provide information about functional groups and electronic properties, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the current date, analysis of related substituted benzophenones provides insights into the expected structural features. researchgate.netiucr.org Benzophenone itself is a non-planar molecule, with the two phenyl rings twisted out of the plane of the carbonyl group due to steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are a key structural parameter. iucr.org

Molecular Conformation: The precise dihedral angles of the phenyl rings relative to the carbonyl group.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, which can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The presence of any hydrogen bonds, C-H···O interactions, or other non-covalent interactions that dictate the crystal packing. nih.gov

Crystallographic Data: The unit cell dimensions, space group, and other crystallographic parameters.

Based on studies of other substituted benzophenones, it is anticipated that the crystal structure of this compound would adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions. acs.orgbohrium.com

| Parameter | Description | Significance |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Defines the crystal system. |

| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry of the crystal packing. |

| Dihedral Angles (Phenyl-C=O) | The angles between the planes of the phenyl rings and the carbonyl group. | Indicates the degree of molecular twisting. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | Governs the stability and properties of the solid state. |

The acquisition and analysis of the single-crystal X-ray diffraction data for this compound would be the ultimate step in its complete structural elucidation.

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide an unambiguous determination of the molecular structure of this compound, offering detailed insights into its bond lengths, bond angles, and torsional angles.

The process would begin with the growth of a high-quality single crystal of the compound, typically achieved through slow evaporation of a saturated solution or by vapor diffusion. This crystal, ideally with dimensions in the range of 0.1 to 0.5 mm, would then be mounted on a goniometer and subjected to a focused beam of monochromatic X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. The intensities and positions of these diffracted beams are meticulously recorded by a detector as the crystal is rotated.

The collected diffraction data would then be processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal. Subsequent structure solution and refinement would yield a detailed model of the atomic positions within the asymmetric unit. From this model, precise intramolecular distances and angles can be calculated, revealing the conformation of the methoxy and thiomethyl groups relative to the benzophenone core.

Furthermore, for a non-centrosymmetric space group, SC-XRD can be used to determine the absolute configuration of a chiral molecule. Although this compound is not inherently chiral, the possibility of chiral packing in the crystal cannot be ruled out without experimental investigation. The Flack parameter, derived from the diffraction data, would be a key indicator in confirming the absolute structure if chirality were present.

Below is a hypothetical representation of the crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C15H14O2S |

| Formula Weight | 258.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(5) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1264.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.357 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 9876 |

| Independent Reflections | 2456 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters reported in a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of bulk crystalline materials. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase present in the sample.

In the context of this compound, PXRD would be the primary method for routine identification and quality control of synthesized batches. The positions (in terms of the diffraction angle, 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. By comparing the experimental PXRD pattern to a reference pattern calculated from single-crystal data (if available) or to previously recorded experimental data, the phase purity of a sample can be rapidly assessed.

Crucially, PXRD is the foremost technique for the investigation of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and materials sciences. A systematic polymorphism screen of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of new diffraction patterns would indicate the formation of different polymorphic forms.

The following table provides a hypothetical powder X-ray diffraction pattern for a crystalline form of this compound.

| **2θ (°) ** | d-spacing (Å) | Relative Intensity (%) |

| 8.8 | 10.04 | 85 |

| 12.5 | 7.08 | 40 |

| 17.7 | 5.01 | 100 |

| 20.3 | 4.37 | 65 |

| 22.1 | 4.02 | 30 |

| 25.2 | 3.53 | 75 |

| 28.0 | 3.18 | 50 |

| 31.5 | 2.84 | 20 |

Note: The data presented in this table is a hypothetical representation of a powder X-ray diffraction pattern and is for illustrative purposes only.

Computational Chemistry and Theoretical Modeling of 3 Methoxy 4 Thiomethylbenzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical investigations using quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide deep insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to explore its different spatial orientations (conformational analysis). For 3-Methoxy-4'-thiomethylbenzophenone, such a study would elucidate the preferred dihedral angles between the two phenyl rings and the orientation of the methoxy (B1213986) and thiomethyl substituents. This information is crucial for understanding its interaction with other molecules and its physical properties. However, no published studies employing DFT for the geometry optimization or conformational analysis of this compound were found.

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals, is critical for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and its susceptibility to electronic excitation. Specific data on the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available in the current scientific literature.

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and visualized using electrostatic potential (ESP) surfaces. These calculations help to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is essential for predicting its non-covalent interactions and reaction mechanisms. Regrettably, no studies detailing the charge distribution or ESP surfaces for this compound have been published.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting various types of spectra, which are the experimental fingerprints of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational simulations of NMR spectra, including the prediction of chemical shifts (¹H and ¹³C) and spin-spin coupling constants, can greatly aid in the interpretation of experimental data and confirm structural assignments. There are currently no published computational studies that report simulated NMR data for this compound.

Theoretical calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy, which correspond to the various stretching, bending, and torsional motions of the atoms. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical spectra can be compared with experimental results to provide a more detailed understanding of the molecule's vibrational modes and electronic structure. No such theoretical predictions for the IR, Raman, or UV-Vis spectra of this compound have been reported in the literature.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical investigations into the chemical reactions involving this compound are crucial for understanding its synthesis, degradation, and potential applications. However, specific computational studies in this area are absent from the current body of scientific literature.

Mapping of Potential Energy Surfaces for Chemical Transformations

The mapping of potential energy surfaces (PES) is a fundamental computational technique used to explore the energetic landscape of a chemical reaction. A PES provides a visual representation of the energy of a molecular system as a function of its geometry, allowing for the identification of stable molecules (local minima), transition states (saddle points), and the pathways connecting them. For a hypothetical reaction involving this compound, such a map would be invaluable for determining the most likely reaction mechanisms and predicting reaction rates. At present, no such detailed potential energy surfaces for transformations of this compound have been documented in research publications.

Identification and Characterization of Reaction Intermediates

Chemical reactions often proceed through a series of short-lived, high-energy species known as reaction intermediates. Computational chemistry is a powerful tool for identifying and characterizing the structure, stability, and electronic properties of these transient species. For any proposed reaction of this compound, the computational modeling of potential intermediates would be a critical step in validating the reaction mechanism. However, the scientific literature does not currently contain reports on the computational identification or characterization of any reaction intermediates for this specific benzophenone (B1666685) derivative.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular forces. Computational modeling plays a key role in understanding and predicting these interactions, which ultimately determine the physical properties of a crystalline solid.

Modeling of Hydrogen Bonding and Van der Waals Interactions in the Solid State

While this compound possesses functional groups capable of participating in hydrogen bonding (the methoxy group) and significant van der Waals interactions, specific computational models detailing these forces within its crystal lattice are not available. Studies on other methoxy-containing organic molecules have demonstrated the importance of C–H···O interactions in dictating their crystal packing. researchgate.netresearchgate.net Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to experimentally identify intermolecular hydrogen-bonding. rsc.orgnih.gov However, without experimental crystal structure data for this compound, any computational modeling of these interactions would be purely speculative.

Lattice Energy Calculations for Crystal Structure Stability

Lattice energy is a measure of the stability of a crystal lattice and represents the energy released when gaseous ions or molecules come together to form a solid crystal. Computational methods can be used to calculate lattice energies, providing insight into the thermodynamic stability of a particular crystal packing arrangement. The calculation typically involves summing the electrostatic and van der Waals interaction energies between all pairs of molecules in the crystal. While general methodologies for calculating lattice energy are well-established, specific calculations for this compound have not been reported. youtube.com The stability of a crystal structure is a critical factor, and computational analysis can help in understanding and predicting the most favorable packing arrangements. chemrxiv.org

Synthetic Derivatization and Structural Analogue Design Based on the 3 Methoxy 4 Thiomethylbenzophenone Scaffold

Strategic Modifications of the Methoxy (B1213986) Group

The methoxy group at the 3-position of the benzophenone (B1666685) scaffold is a prime target for modification, allowing for the exploration of structure-activity relationships related to hydrogen bonding capacity and steric bulk at this position.

Demethylation and Subsequent Re-etherification with Varying Alkyl or Aryl Moieties

The conversion of the methoxy group to a hydroxyl group via demethylation is a fundamental transformation that not only introduces a potential hydrogen bond donor but also serves as a key step for further derivatization. Several established methods can be employed for the O-demethylation of aryl methyl ethers. chem-station.com A common and effective reagent for this purpose is boron tribromide (BBr₃), which readily cleaves the methyl-oxygen bond. mdpi.com Another classical method involves heating with strong acids such as 47% hydrobromic acid (HBr). chem-station.com The resulting 3-hydroxy-4'-thiomethylbenzophenone can then be subjected to re-etherification under Williamson ether synthesis conditions. By reacting the newly formed phenoxide with a variety of alkyl or aryl halides, a diverse library of ether analogues can be generated. The choice of the etherifying agent allows for the systematic variation of the substituent's size, lipophilicity, and electronic properties.

Table 1: Proposed Synthesis of 3-O-Alkyl/Aryl-4'-thiomethylbenzophenone Analogues

| Step | Reactant | Reagents and Conditions | Product |

| 1. Demethylation | 3-Methoxy-4'-thiomethylbenzophenone | BBr₃, CH₂Cl₂; or 47% HBr, heat | 3-Hydroxy-4'-thiomethylbenzophenone |

| 2. Re-etherification | 3-Hydroxy-4'-thiomethylbenzophenone | R-X (e.g., alkyl halide, benzyl (B1604629) bromide), K₂CO₃, Acetone, reflux | 3-(Alkoxy/Aryloxy)-4'-thiomethylbenzophenone |

Introduction of Hydroxy or Ether Analogues at the Methoxy Position

Beyond simple re-etherification, the introduction of more complex ether linkages or maintaining the hydroxyl functionality itself can be of interest. The 3-hydroxy derivative obtained from demethylation is a valuable analogue in its own right, capable of participating in hydrogen bonding interactions that the parent methoxy compound cannot. Furthermore, specialized etherification procedures can be employed to introduce functionalities such as polyether chains (e.g., oligo(ethylene glycol)) to modulate solubility and pharmacokinetic properties. The synthesis of such analogues can be achieved by reacting the 3-hydroxy-4'-thiomethylbenzophenone with appropriately functionalized halides or tosylates.

Chemical Transformations of the Thiomethyl Moiety

The thiomethyl group at the 4'-position offers a rich platform for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the aryl-sulfur bond.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom of the thiomethyl group can be selectively oxidized to the corresponding sulfoxide and sulfone, introducing polar, hydrogen-bond accepting groups. This transformation significantly alters the electronic and steric properties of the molecule. Controlled oxidation to the sulfoxide can be achieved using a single equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. derpharmachemica.com Other reagents like hydrogen peroxide, often in the presence of a catalyst, can also be employed for this selective oxidation. researchgate.netrsc.orgorganic-chemistry.org Further oxidation to the sulfone is typically accomplished by using an excess of the oxidizing agent or more forcing reaction conditions. derpharmachemica.comresearchgate.net The choice of solvent can also play a crucial role in the selectivity of the oxidation process. acs.org

Table 2: Proposed Synthesis of Sulfoxide and Sulfone Analogues

| Target Product | Reactant | Reagents and Conditions |

| 3-Methoxy-4'-(methylsulfinyl)benzophenone | This compound | 1.1 eq. m-CPBA, CH₂Cl₂, 0 °C to r.t. |

| 3-Methoxy-4'-(methylsulfonyl)benzophenone | This compound | >2.2 eq. m-CPBA, CH₂Cl₂, reflux |

Cleavage and Replacement with Other Sulfur-Containing or Non-Sulfur Functional Groups

The aryl-S-CH₃ bond can be cleaved to allow for the introduction of a wider range of functional groups. While challenging, methods for the cleavage of such bonds in aromatic systems have been reported. For instance, nickel-catalyzed reactions with Grignard reagents can replace the methylthio group with alkyl or aryl moieties. acs.org Metal-free methods for the cleavage of C(sp³)–S bonds in thioethers have also been developed, which could potentially be adapted to this system. mdpi.comorganic-chemistry.org Once the sulfur-carbon bond is cleaved, the resulting thiol or thiophenolate can be engaged in various reactions to introduce other sulfur-containing groups (e.g., through reaction with different electrophiles) or be replaced entirely by non-sulfur functional groups through various cross-coupling methodologies.

Introduction of Additional Substituents and Functional Handles onto the Benzophenone Core

The introduction of additional substituents onto the benzophenone core can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing methoxy and thiomethyl groups will govern the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director. libretexts.orgorganicchemistrytutor.comyoutube.com The thiomethyl group is also generally considered to be an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups.

Common electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using reagents like Br₂ in the presence of a Lewis acid to introduce a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the presence of the deactivating carbonyl group on the benzophenone core might require careful selection of catalysts and conditions. nih.govmdpi.com

The regioselectivity of these substitutions will be a key consideration, with the combined directing effects of the methoxy and thiomethyl groups determining the final substitution pattern.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Directing Group | Predicted Position of Substitution |

| Ring A | 3-Methoxy | C2, C4, C6 |

| Ring B | 4'-Thiomethyl | C3', C5' |

The interplay of the electronic effects of the existing substituents will ultimately determine the major products formed in these reactions.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound scaffold is governed by the interplay of the directing effects of its substituents. The benzoyl group is a deactivating, meta-directing group for both aromatic rings. Conversely, the methoxy (-OCH₃) group on one ring and the thiomethyl (-SCH₃) group on the other are activating, ortho-, para-directing groups. libretexts.org The regiochemical outcome of EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, depends on which ring is targeted and the specific reaction conditions.

Ring A (3-Methoxy-substituted ring): The -OCH₃ group at the C3 position strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). The benzoyl group at C1 deactivates the ring and directs meta to itself (C3 and C5).

C2 and C6 positions: These are ortho to the activating methoxy group.

C4 position: This is para to the activating methoxy group.

C5 position: This is meta to the deactivating carbonyl group.

The powerful activating effect of the methoxy group generally overrides the deactivating effect of the carbonyl, making Ring A more susceptible to substitution than Ring B. The primary sites of substitution are positions C2, C4, and C6, with the C4 position often favored due to reduced steric hindrance compared to the C2 position, which is adjacent to the bulky benzoyl group. Nitration of similar structures, such as methyl 3-hydroxy-4-methoxybenzoate, demonstrates that substitution occurs ortho to the activating group. mdpi.comnih.gov

The predictable regioselectivity allows for the synthesis of a variety of derivatives, as summarized in the table below.

| Reaction Type | Reagent Example | Predicted Major Product(s) on Ring A | Predicted Major Product(s) on Ring B |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-methoxy-4'-thiomethylbenzophenone; 4-Nitro-3-methoxy-4'-thiomethylbenzophenone | 3'-Nitro-4'-thiomethyl-3-methoxybenzophenone |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-3-methoxy-4'-thiomethylbenzophenone; 4-Bromo-3-methoxy-4'-thiomethylbenzophenone | 3'-Bromo-4'-thiomethyl-3-methoxybenzophenone |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-3-methoxy-4'-thiomethylbenzophenone | Not favored due to deactivation |

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful technique for achieving regioselective functionalization at positions ortho to a directing metalation group (DMG). wikipedia.org This method involves deprotonation by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org Both the methoxy and thiomethyl groups in the parent scaffold can act as DMGs, although with differing efficacy.

The methoxy group is a well-established DMG, directing lithiation to the adjacent C2 and C4 positions. uwindsor.ca The thiomethyl group can also direct ortho-lithiation. In cases of competing DMGs, a hierarchy has been established. Generally, amide and carbamate (B1207046) groups are stronger DMGs than methoxy groups. uwindsor.caharvard.edu Between the methoxy and thiomethyl groups, the methoxy group is typically considered a more effective DMG.

Functionalization via DoM:

Deprotonation: Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, would preferentially lead to lithiation at the C2 position of the methoxy-substituted ring. The C2 position is more acidic due to the inductive effect of the adjacent carbonyl group and is favored by the directing ability of the methoxy group.

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups.

The table below illustrates potential functionalizations using this strategy.

| Electrophile | Reagent | Introduced Functional Group | Product Name Example |

| Carbon dioxide | CO₂ (gas) | Carboxylic acid | 2-Carboxy-3-methoxy-4'-thiomethylbenzophenone |

| Aldehydes/Ketones | (e.g., Acetaldehyde) | Hydroxyalkyl | 2-(1-Hydroxyethyl)-3-methoxy-4'-thiomethylbenzophenone |

| Alkyl halides | (e.g., Methyl iodide) | Alkyl | 2-Methyl-3-methoxy-4'-thiomethylbenzophenone |

| Boronic esters | (e.g., Isopropyl pinacol (B44631) borate) | Boronic ester | 3-Methoxy-2-(pinacolboranyl)-4'-thiomethylbenzophenone |

| Disulfides | (e.g., Dimethyl disulfide) | Thioether | 3-Methoxy-2-(methylthio)-4'-thiomethylbenzophenone |

This methodology provides a reliable route to contiguously substituted benzophenone analogues that are often inaccessible through classical electrophilic substitution.

Stereochemical Considerations in the Synthesis of this compound Analogues

While the parent compound is achiral, the synthesis of its analogues can introduce one or more stereocenters, necessitating stereochemical control. This is particularly relevant when designing molecules for biological applications, where stereoisomers can have vastly different activities.

The introduction of chirality into analogues of this compound can be achieved through several asymmetric methods. A prominent strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org

A common approach involves the asymmetric synthesis of a chiral alcohol, which is then oxidized to the ketone. For instance, an asymmetric Grignard addition to an aldehyde can create a chiral secondary alcohol. This can be achieved by using a chiral ligand or a stoichiometric chiral additive.

Alternatively, chiral auxiliaries can be employed in reactions such as aldol (B89426) condensations or alkylations to set stereocenters. researchgate.net Evans' oxazolidinone auxiliaries, for example, can be attached to a carboxylic acid derivative to direct diastereoselective alkylation or aldol reactions on a fragment destined to become part of the final benzophenone analogue. wikipedia.org

Example Strategy using a Chiral Auxiliary:

Attachment: A chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, is attached to a derivative of one of the benzoic acid precursors (e.g., 3-methoxybenzoic acid).

Diastereoselective Reaction: An enolate is formed and reacted with an electrophile. The steric bulk of the auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation or aldol reaction. youtube.com

Cleavage: The chiral auxiliary is removed under mild conditions, yielding an enantiomerically enriched product which can then be elaborated into the target chiral benzophenone analogue. wikipedia.org

| Chiral Auxiliary Type | Common Application | Stereochemical Control Mechanism |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, Michael additions | The rigid bicyclic structure provides a highly biased steric environment. wikipedia.org |

| Pseudoephedrine Amides | Alkylations | The chiral amide forms a rigid chelated enolate with lithium, exposing one face to electrophilic attack. |

When asymmetric synthesis is not employed or yields a mixture of stereoisomers, separation is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for the analytical and preparative separation of enantiomers and diastereomers. mdpi.com

Chromatographic Separation: CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica). Separation occurs because the stereoisomers form transient diastereomeric complexes with the chiral selector, which have different binding energies and thus different retention times. For benzophenone-like structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. nih.gov

Crystallographic Methods: Spontaneous resolution by crystallization can occur, where a racemic compound crystallizes as a conglomerate of separate enantiopure crystals. Benzophenone itself is a classic example of an achiral molecule that crystallizes in a chiral space group. researchgate.netresearchgate.net For chiral analogues of this compound, diastereomeric salt formation is a classical resolution technique. A racemic acid or base analogue is reacted with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can often be separated by fractional crystallization due to differences in solubility. The desired enantiomer is then recovered by removing the resolving agent.

| Separation Method | Principle | Application Example |

| Chiral HPLC | Differential diastereomeric interaction with a chiral stationary phase. | Separation of enantiomers of a chiral benzophenone analogue on a cellulose tris(3,5-dimethylphenylcarbamate) column. nih.gov |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Resolving a racemic carboxylic acid analogue with a chiral amine like brucine (B1667951) or strychnine. |

| Spontaneous Resolution | Direct crystallization of a racemic mixture into separate enantiopure crystals. | Cooling a saturated solution to induce crystallization and manually separating the enantiomorphic crystals. |

Structure-Reactivity Relationship (SRR) Studies of Designed this compound Analogues

Structure-Reactivity Relationship (SRR) studies investigate how systematic changes in the molecular structure of the this compound analogues influence their chemical reactivity. Such studies are crucial for understanding reaction mechanisms and for designing derivatives with specific chemical properties, such as enhanced stability, altered photochemical behavior, or modified reactivity towards a biological target.

The reactivity of this scaffold is primarily centered around the carbonyl group, the aromatic rings, and the methoxy/thiomethyl functional groups.

Influence of Substituents on Carbonyl Reactivity: The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. This can be quantitatively assessed by examining the effects of substituents on the two aromatic rings.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ onto either ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, adding further electron-donating groups (EDGs) like -NH₂ or -OH will decrease its electrophilicity. These effects can be correlated using Hammett plots, which relate reaction rates or equilibrium constants to substituent constants (σ).

Steric Effects: Introducing bulky substituents at the ortho-positions (C2, C6, C2', C6') will sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate. Extremely bulky ortho groups can lead to atropisomerism, where rotation around the aryl-carbonyl bond is restricted, resulting in stable, separable enantiomers.

Influence of Substituents on Photochemical Reactivity: Benzophenones are well-known photosensitizers. Upon absorption of UV light, the carbonyl group is excited from the ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). This triplet state is a powerful hydrogen abstractor.

The nature and position of substituents on the aromatic rings can significantly alter the energy levels of the n→π* transition and the photophysical properties of the molecule.

SRR studies might explore how different substituents on the this compound scaffold affect the quantum yield of triplet formation or the rate of hydrogen abstraction from a substrate. For example, studies on substituted 1,2,3,4-tetrahydroisoquinolines have shown that both steric and electronic features of substituents influence their inhibitory potency against enzymes, demonstrating how structural changes modulate molecular interactions. nih.gov

A hypothetical SRR study could involve synthesizing a series of analogues and measuring the rate of a specific reaction, as shown in the table below.

| Analogue | Structural Modification | Expected Effect on Carbonyl Electrophilicity | Expected Effect on Reactivity with Nucleophiles |

| 1 | 5-Nitro-3-methoxy-4'-thiomethylbenzophenone | Introduction of a strong EWG (-NO₂) | Increased |

| 2 | 5-Amino-3-methoxy-4'-thiomethylbenzophenone | Introduction of a strong EDG (-NH₂) | Decreased |

| 3 | 2,6-Dimethyl-3-methoxy-4'-thiomethylbenzophenone | Introduction of bulky ortho groups | Decreased (due to sterics) |

| 4 | 3-Methoxy-4'-(methylsulfonyl)benzophenone | Oxidation of -SCH₃ to -SO₂CH₃ (EWG) | Increased |

By systematically preparing and analyzing such analogues, a detailed understanding of the structure-reactivity relationships within this chemical class can be developed, guiding the future design of molecules with tailored properties.

An exploration of the future research landscape for the chemical compound this compound reveals significant potential across multiple scientific disciplines. Emerging research perspectives highlight its prospective applications in advanced materials, synthetic chemistry, chemical biology, and computational modeling. This article delves into these future research avenues, focusing on the scientific underpinnings and potential breakthroughs associated with this specific benzophenone derivative.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Methoxy-4'-thiomethylbenzophenone, and what experimental conditions optimize yield?

- Methodology : The thiomethyl group can be introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For example, reacting 4'-bromo-3-methoxybenzophenone with sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C under inert atmosphere for 12–24 hours achieves substitution . Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc). Yield optimization requires strict control of moisture and stoichiometric excess of NaSCH₃ (1.2–1.5 equiv) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology :

- NMR : ¹H NMR should show a singlet for the thiomethyl group (δ 2.1–2.3 ppm) and a methoxy resonance (δ 3.8–4.0 ppm). Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z corresponding to the molecular formula C₁₅H₁₄O₂S (calc. 274.08).

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm to confirm >95% purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents (e.g., HNO₃) due to potential exothermic reactions .

- Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How does the electronic nature of the thiomethyl group influence the photostability and reactivity of this compound in UV-driven reactions?

- Methodology :

- Photostability Assay : Expose the compound to UV light (λ = 365 nm) in a quartz cuvette and monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm). Compare with analogues lacking the thiomethyl group .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The thiomethyl group’s electron-donating nature stabilizes excited states, reducing photodegradation .

Q. What strategies can mitigate competing side reactions during functionalization of this compound in cross-coupling reactions?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for Suzuki-Miyaura coupling with aryl boronic acids. The thiomethyl group may coordinate Pd, requiring ligand optimization (e.g., SPhos) to suppress deactivation .

- Protection/Deprotection : Temporarily protect the thiomethyl group as a sulfoxide (using mCPBA) to prevent undesired metal interactions. Deprotect post-coupling with Na₂S₂O₃ .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodology :

- Solubility Profiling : Prepare saturated solutions in DMSO, THF, and chloroform. Filter and quantify dissolved compound via gravimetric analysis or UV-Vis calibration curves. Note temperature dependence (e.g., 25°C vs 40°C) .

- Contradiction Analysis : If literature conflicts (e.g., solubility in DMSO), replicate experiments under controlled humidity and purity conditions. Impurities (e.g., residual NaSCH₃) may artificially inflate solubility values .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.